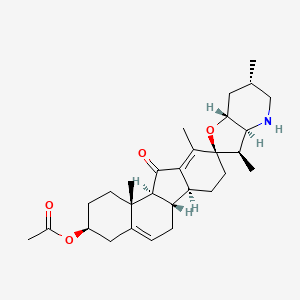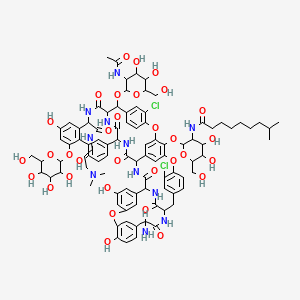
Mideplanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mideplanin is an experimental glycopeptide antibacterial agent. It is a semisynthetic amide derivative of teicoplanin, which is another glycopeptide antibiotic. This compound has been studied for its potential to combat Gram-positive bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
Mideplanin is synthesized through a series of chemical reactions starting from teicoplanin. The synthesis involves the modification of the teicoplanin molecule to introduce an amide group, resulting in the formation of this compound. The specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the consistent quality and quantity of the compound. The production process is designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
化学反応の分析
Types of Reactions
Mideplanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycopeptide derivatives, while reduction may produce reduced amide derivatives .
科学的研究の応用
Mideplanin has been extensively studied for its antibacterial properties. It has shown potential in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been investigated for its use in combination therapies to enhance the efficacy of other antibiotics. Its unique structure and mechanism of action make it a valuable compound in the development of new antibacterial agents .
作用機序
Mideplanin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This disruption in cell wall synthesis leads to bacterial cell death. The molecular targets of this compound include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .
類似化合物との比較
Similar Compounds
Teicoplanin: The parent compound from which mideplanin is derived. It also targets Gram-positive bacteria and inhibits cell wall synthesis.
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Uniqueness of this compound
This compound is unique due to its semisynthetic nature, which allows for modifications that can enhance its antibacterial activity and pharmacokinetic properties. Its ability to overcome resistance mechanisms in certain bacterial strains makes it a promising candidate for further development .
特性
CAS番号 |
122173-74-4 |
|---|---|
分子式 |
C93H109Cl2N11O32 |
分子量 |
1963.8 g/mol |
IUPAC名 |
2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |
InChIキー |
KVZUWEFUEGGULL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
正規SMILES |
CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



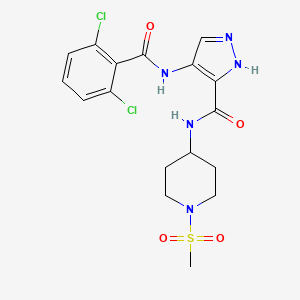
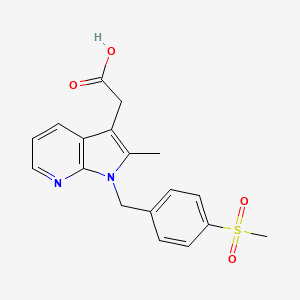

![N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1677053.png)


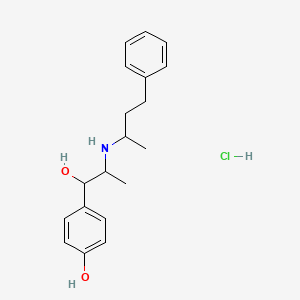

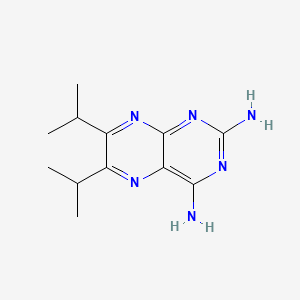
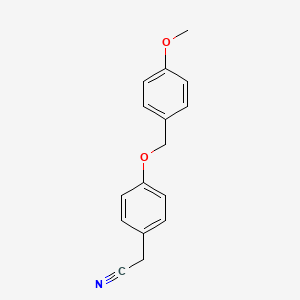
![N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide](/img/structure/B1677069.png)

